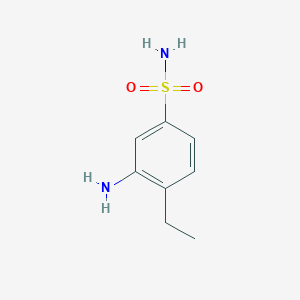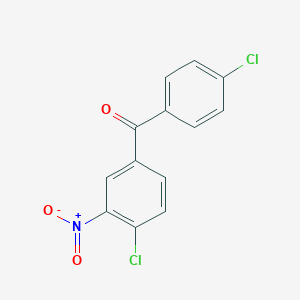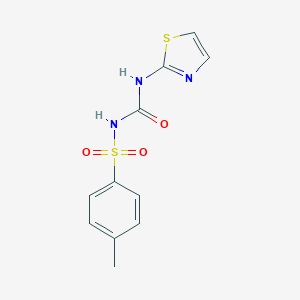
1-(4-Methylphenyl)sulfonyl-3-(1,3-thiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylphenyl)sulfonyl-3-(1,3-thiazol-2-yl)urea is a chemical compound used in scientific research for its unique properties. It is a member of the sulfonyl urea family of compounds and has been found to have potential applications in various fields, including medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of 1-(4-Methylphenyl)sulfonyl-3-(1,3-thiazol-2-yl)urea is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins in the body, leading to its anti-inflammatory and anti-cancer properties.
Efectos Bioquímicos Y Fisiológicos
1-(4-Methylphenyl)sulfonyl-3-(1,3-thiazol-2-yl)urea has been found to have various biochemical and physiological effects in the body. It has been shown to inhibit the growth of cancer cells and reduce inflammation. It has also been found to have an effect on insulin secretion and glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-Methylphenyl)sulfonyl-3-(1,3-thiazol-2-yl)urea in lab experiments is its unique properties, which make it a useful tool for studying various biological processes. However, one limitation is its potential toxicity, which must be carefully considered when performing experiments.
Direcciones Futuras
There are many potential future directions for research involving 1-(4-Methylphenyl)sulfonyl-3-(1,3-thiazol-2-yl)urea. These include further studies on its anti-inflammatory and anti-cancer properties, as well as its potential applications in material science. Additionally, research could focus on developing safer and more effective derivatives of the compound for use in medicine and agriculture.
Métodos De Síntesis
The synthesis of 1-(4-Methylphenyl)sulfonyl-3-(1,3-thiazol-2-yl)urea involves the reaction of 4-methylphenylsulfonyl isocyanate with 2-aminothiazole in the presence of a base. The reaction yields the desired compound, which can be purified using standard techniques.
Aplicaciones Científicas De Investigación
1-(4-Methylphenyl)sulfonyl-3-(1,3-thiazol-2-yl)urea has been used in scientific research for its potential applications in various fields. In medicine, it has been found to have anti-inflammatory and anti-cancer properties. In agriculture, it has been used as a herbicide and insecticide. In material science, it has been used as a building block for the synthesis of novel materials.
Propiedades
Número CAS |
24535-63-5 |
|---|---|
Nombre del producto |
1-(4-Methylphenyl)sulfonyl-3-(1,3-thiazol-2-yl)urea |
Fórmula molecular |
C11H11N3O3S2 |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)sulfonyl-3-(1,3-thiazol-2-yl)urea |
InChI |
InChI=1S/C11H11N3O3S2/c1-8-2-4-9(5-3-8)19(16,17)14-10(15)13-11-12-6-7-18-11/h2-7H,1H3,(H2,12,13,14,15) |
Clave InChI |
ZXPLKYLPCUVOFS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NC=CS2 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NC=CS2 |
Otros números CAS |
24535-63-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



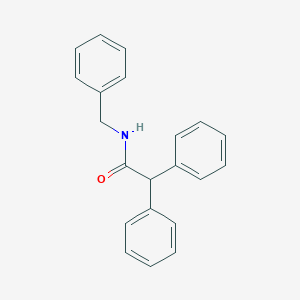
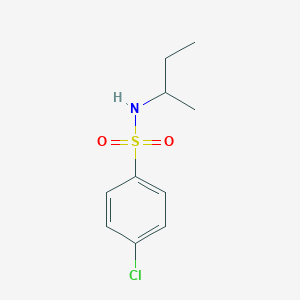
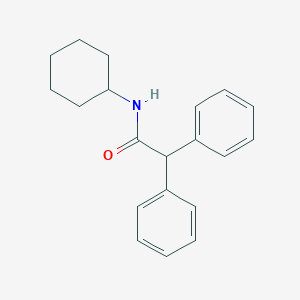
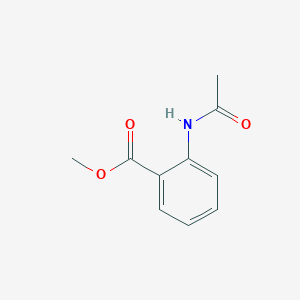
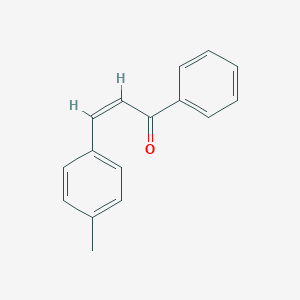
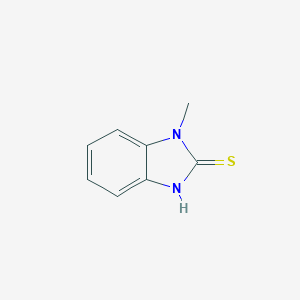
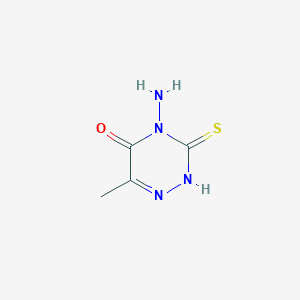
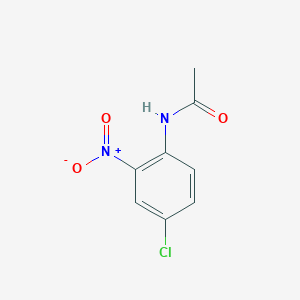
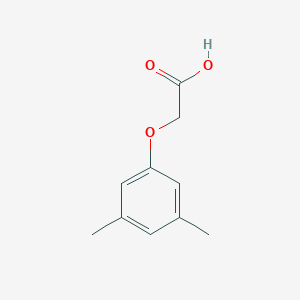
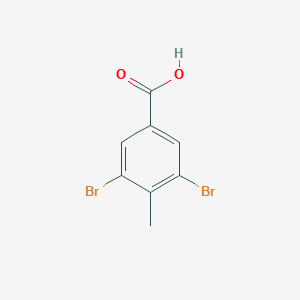
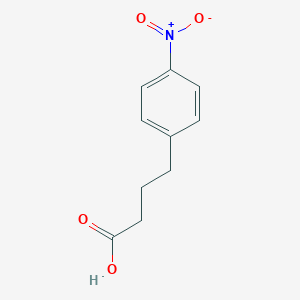
![2-[(4-Nitrophenyl)sulfanyl]acetic acid](/img/structure/B181315.png)
